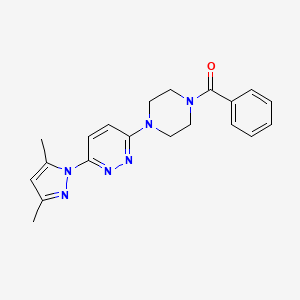
3-(4-benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H22N6O and its molecular weight is 362.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula C20H22N6O and a molecular weight of 362.437 g/mol, this compound exhibits a complex structure that may contribute to its diverse pharmacological effects.
Structure and Properties
The structural composition of the compound includes:
- Piperazine ring : Known for its role in enhancing drug solubility and bioavailability.
- Pyrazole moiety : Associated with various biological activities, including anti-inflammatory and anticancer properties.
- Pyridazine core : Implicated in the modulation of several biological pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related pyrazole derivatives have shown promising antiproliferative activity in various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells) . These compounds were found to disrupt autophagic flux and modulate mTORC1 activity, which is crucial for cancer cell survival and proliferation.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of mTORC1 : Leading to reduced cell growth and increased autophagy under stress conditions.
- Modulation of autophagy : Compounds that affect autophagic processes can potentially enhance the efficacy of existing chemotherapeutics by sensitizing cancer cells to treatment.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides :
- Antitumor Effects :
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | Cell Line/Model | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer | MIA PaCa-2 (pancreatic) | mTORC1 inhibition, autophagy modulation |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Antiproliferative | Various cancer cell lines | Autophagic flux disruption |
| Piperazine derivatives | Antitumor | Xenograft models | Inhibition of mitotic checkpoints |
Eigenschaften
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15-14-16(2)26(23-15)19-9-8-18(21-22-19)24-10-12-25(13-11-24)20(27)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFRRATXICNSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














